molecular formula C14H21N3O4S B5533151 N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B5533151
M. Wt: 327.40 g/mol
InChI Key: RXSIDWZVYXDGQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted derivatives of acetamide, which include piperazine moieties, involves the coupling of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media. This process yields a parent compound which is then subjected to substitution at the nitrogen atom with different electrophiles, leading to a series of N-substituted derivatives. These compounds are evaluated for biological activities such as enzyme inhibition, highlighting their potential in scientific research (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques like X-ray crystallography. For instance, the structure of 4-phenyl-piperazine-1-sulfonamide was determined, revealing insights into its crystalline form and intermolecular interactions, which are crucial for understanding the molecular geometry and potential reactivity of similar compounds (Berredjem et al., 2010).

Chemical Reactions and Properties

N-substituted piperazine derivatives have been synthesized, showing various biological activities. These compounds' reactions, including their synthesis and interaction with biological targets, provide valuable information on their chemical properties and potential as biological agents. For example, sulfomethylation of polyazamacrocycles describes the introduction of methanesulfonate groups into macrocyclic structures, offering a route to create derivatives with specific chemical functionalities (van Westrenen & Sherry, 1992).

Safety and Hazards

The safety information available indicates that “N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” has several hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

N-[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-12(19)15-13-2-4-14(5-3-13)22(20,21)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIDWZVYXDGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

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